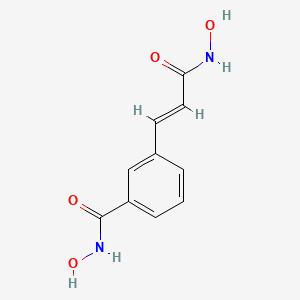

m-carboxycinnamic acid bishydroxamide

Vue d'ensemble

Description

L’acide m-carboxycinnamique bis-hydroxamide (CBHA) est un composé polaire hybride connu pour son activité inhibitrice puissante de la désacétylase des histones (HDAC). Il a été largement étudié pour sa capacité à induire la différenciation terminale et l'apoptose dans diverses cellules transformées, ce qui en fait un candidat prometteur pour les thérapies anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le CBHA peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l’acide m-carboxycinnamique avec l’hydroxylamine. La réaction implique généralement l’utilisation de solvants tels que le diméthylformamide (DMF) et nécessite un environnement d’oxygène pour faciliter la formation de la structure bis-hydroxamide .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du CBHA ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l’échelle du laboratoire, avec des ajustements pour les réactions à grande échelle et les processus de purification afin d’assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le CBHA subit diverses réactions chimiques, notamment :

Oxydation : Le CBHA peut être oxydé pour former des oximes correspondantes.

Réduction : La réduction du CBHA peut conduire à la formation d’amines.

Substitution : Le CBHA peut participer à des réactions de substitution nucléophile, où les groupes hydroxylamine sont remplacés par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Formation d’oximes.

Réduction : Formation d’amines primaires et secondaires.

Substitution : Formation d’hydroxmates substitués.

Applications de la recherche scientifique

Le CBHA a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans la synthèse organique et comme précurseur d’autres composés chimiques.

Biologie : Étudié pour son rôle dans la modulation de l’expression des gènes par l’inhibition des HDAC.

Médecine : Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

Mechanism of Action

CBHA acts as a potent inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3 with ID50 values of 10 nM and 70 nM, respectively . By inhibiting these enzymes, CBHA increases the acetylation of histones, leading to altered gene expression associated with cell differentiation and apoptosis.

Cancer Research

CBHA has shown promising results in inducing apoptosis in various transformed cell lines. Studies indicate that it can suppress tumor growth effectively, making it a candidate for therapeutic strategies in cancer treatment . For instance, it has been noted to enhance the expression of CD95/CD95 ligand in neuroblastoma cells, promoting apoptosis .

Regenerative Medicine

Somatic Cell Nuclear Transfer (SCNT)

CBHA has been evaluated for its role in improving somatic nucleus reprogramming during SCNT. Research indicates that treatment with CBHA enhances the developmental potential of cloned embryos, increasing their capacity to reach pre- and post-implantation stages . This effect is attributed to the compound's ability to modify the acetylation status of somatic nuclei, thereby promoting better outcomes in embryonic stem cell derivation.

Comparative Studies

In comparative studies against other HDAC inhibitors like trichostatin A, CBHA demonstrated superior efficacy in enhancing blastocyst quality and overall developmental competence of embryos derived from SCNT .

Applications in Agriculture

Animal Cloning

The application of CBHA extends into agricultural biotechnology, specifically in improving the efficiency of cloning techniques in livestock. By enhancing the quality of cloned embryos, CBHA may contribute to advancements in animal breeding and genetic research .

Case Studies and Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Richon et al. (1998) | Cancer | Induction of differentiation and apoptosis in transformed cells using CBHA. |

| Glick et al. (1999) | Neuroblastoma | Enhanced CD95/CD95 ligand expression leading to increased apoptosis. |

| J Biol Chem (2010) | SCNT | Improved developmental potential of cloned embryos treated with CBHA compared to controls. |

| RDA Journal (2015) | Animal Development | Increased histone acetylation intensity in donor cells enhances cloning efficiency. |

Mécanisme D'action

Le CBHA exerce ses effets principalement par l’inhibition des désacétylases des histones (HDAC). En inhibant les HDAC, le CBHA induit une hyperacétylation des histones, conduisant à des changements dans la structure de la chromatine et à une augmentation de l’activité transcriptionnelle de gènes spécifiques. Cela se traduit par une différenciation terminale, un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses . La protéine BH3-only Bmf a été identifiée comme un médiateur clé de l’apoptose induite par le CBHA .

Comparaison Avec Des Composés Similaires

Composés similaires

Trichostatine A (TSA) : Un autre puissant inhibiteur des HDAC avec des mécanismes d’action similaires.

Acide subéroyl-anilide hydroxamique (SAHA) : Un inhibiteur des HDAC bien connu utilisé en thérapie anticancéreuse.

Acide valproïque (VPA) : Un inhibiteur des HDAC moins puissant ayant des applications cliniques plus larges.

Unicité du CBHA

Le CBHA est unique en raison de sa structure polaire hybride, ce qui améliore sa capacité à induire la différenciation terminale et l’apoptose dans les cellules transformées. Sa forte activité inhibitrice des HDAC et sa capacité à réguler à la hausse des protéines pro-apoptotiques spécifiques comme Bmf en font un candidat prometteur pour les thérapies anticancéreuses ciblées .

Activité Biologique

m-Carboxycinnamic acid bishydroxamide (CBHA) is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its biological activities, particularly in the context of cellular reprogramming and cancer therapy. This compound has been shown to modulate epigenetic regulation, thereby influencing gene expression and cellular behavior.

CBHA primarily functions by inhibiting HDAC enzymes, specifically HDAC1 and HDAC3, which play critical roles in the acetylation status of histones. By preventing the deacetylation of histones, CBHA promotes a more relaxed chromatin structure, facilitating transcriptional activation of genes involved in cell cycle regulation and apoptosis.

Key Findings on Biological Activity

- Apoptosis Induction : CBHA has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma. In vitro studies demonstrated that CBHA could effectively suppress tumor growth in SCID mice models at dosages of 200 mg/kg, highlighting its potential as an anti-cancer agent .

- Enhancement of Somatic Cell Nuclear Transfer (SCNT) : Research indicates that CBHA significantly improves the efficiency of somatic nucleus reprogramming. In experiments with mouse cloned embryos, CBHA treatment led to a higher rate of blastocyst formation and improved developmental potential compared to other HDAC inhibitors like trichostatin A (TSA). Optimal concentrations for enhancing blastocyst quality were identified between 1 to 20 µM .

- Cellular Reprogramming : CBHA has been reported to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs). This effect is attributed to its ability to modify histone acetylation patterns during the early stages of reprogramming .

Case Studies

- Neuroblastoma Treatment : In a study involving nine different neuroblastoma cell lines, CBHA was found to induce significant apoptosis, demonstrating its potential as a therapeutic agent for this aggressive cancer type .

- SCNT Efficiency : In a comparative analysis of SCNT embryos treated with CBHA versus TSA, it was observed that CBHA resulted in a higher number of viable blastocysts and reduced apoptosis rates within those embryos .

Table 1: Effects of CBHA on Blastocyst Formation

| Treatment | Concentration (µM) | Blastocyst Rate (%) | Apoptotic Cell Count |

|---|---|---|---|

| Control | - | 54.8 | High |

| Trichostatin A | 100 | 54.8 | Moderate |

| This compound | 1-20 | 69-71 | Low |

Table 2: IC50 Values for HDAC Inhibition

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|

| This compound | 0.01 | 0.07 |

| Trichostatin A | 0.025 | 0.05 |

Propriétés

IUPAC Name |

N-hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKBQNOPCSXWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274380 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174664-65-4 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.